molecular formula C19H15ClF3N5OS B11581824 6-(4-chlorophenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(4-chlorophenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11581824
M. Wt: 453.9 g/mol
InChI Key: CWMYWPUJOFDTAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-CHLOROPHENYL)-3-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a valuable scaffold in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-CHLOROPHENYL)-3-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves the reaction of 4-chlorophenylhydrazine with carbon disulfide and potassium hydroxide to form the intermediate 4-chlorophenylthiosemicarbazide. This intermediate is then cyclized with 3-(trifluoromethyl)benzaldehyde under acidic conditions to yield the desired triazolothiadiazine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(4-CHLOROPHENYL)-3-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(4-CHLOROPHENYL)-3-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-CHLOROPHENYL)-3-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with various molecular targets and pathways:

Properties

Molecular Formula

C19H15ClF3N5OS

Molecular Weight

453.9 g/mol

IUPAC Name

6-(4-chlorophenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C19H15ClF3N5OS/c1-10-25-26-18-28(10)27-15(11-5-7-13(20)8-6-11)16(30-18)17(29)24-14-4-2-3-12(9-14)19(21,22)23/h2-9,15-16,27H,1H3,(H,24,29)

InChI Key

CWMYWPUJOFDTAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)Cl

Origin of Product

United States

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